

An In-Depth Technical Guide to 2C-iP: Chemical Structure and Properties

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Compound of Interest

Compound Name: 2C-iP

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Abstract

2C-iP (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine), also known as Jelena, is a psychedelic compound belonging to the 2C family of phenethylamines.^{[1][2][3]} As a structural analog of the potent and long-acting 2C-P, **2C-iP** is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated primarily through interaction with the serotonin 5-HT₂ receptor family.^{[1][4]} This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacology of **2C-iP**, based on available data for the compound and its close structural analogs. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its primary signaling pathway and analytical workflow to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

2C-iP is a substituted phenethylamine characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring and an isopropyl group at the 4 position. This substitution pattern is a hallmark of the 2C family of compounds, which are known for their hallucinogenic effects.^[5]

Chemical Structure and Identifiers

| Property | Data | Reference |
|-------------------|--|---|
| IUPAC Name | 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine | [1] [2] [6] |
| Synonyms | 2C-iP, Jelena | [1] [2] [3] |
| CAS Number | 1498978-47-4 | [1] [2] [6] |
| Molecular Formula | C ₁₃ H ₂₁ NO ₂ | [1] [6] [7] |
| Molecular Weight | 223.316 g/mol | [1] [8] |
| SMILES | COc1=C(CCN)C=C(OC)C(C(C)=C1 | [6] |
| InChI | InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3 | [1] [6] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of **2C-iP**, primarily available for its hydrochloride salt form.

| Property | Data | Reference |
|-----------------------|---|---|
| Appearance | Crystalline Solid, Powder | [2] |
| Purity | ≥98% - 99.0% | [2] [6] |
| UV λ _{max} | 226, 291 nm | [6] |
| Solubility (HCl salt) | DMF: 5 mg/mL DMSO: 10-14 mg/mL Ethanol: 10-14 mg/mL PBS (pH 7.2): 10 mg/mL | [2] [6] |
| Storage Stability | ≥ 2 years at -20°C | [2] |

Pharmacology

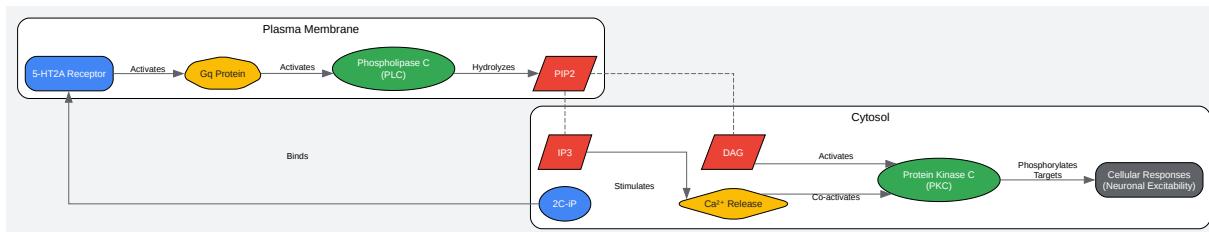
While the physiological and toxicological properties of **2C-iP** have not been extensively investigated, its pharmacology can be inferred from the well-characterized effects of the 2C family of compounds.[2][6]

Mechanism of Action

The psychedelic effects of 2C compounds are primarily mediated by their action as agonists at serotonin 5-HT₂ receptors, with the 5-HT_{2a} subtype being the principal target.[4][5][9][10] Activation of the 5-HT_{2a} receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC). Unlike many other phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or reuptake inhibitors.[4]

Signaling Pathway

Activation of the 5-HT_{2a} receptor by an agonist like **2C-iP** leads to the activation of the Gq alpha subunit. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various downstream cellular responses that are believed to underlie the compound's psychoactive effects.



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Caption: 5-HT_{2A} Receptor Gq Signaling Pathway.

Metabolism

Specific metabolic studies on **2C-iP** are not available in the current literature. However, studies on related 2C compounds such as 2C-B and 2C-E indicate that metabolism primarily proceeds through two main pathways: oxidative deamination and O-demethylation.[4][11][12][13][14] These reactions are mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes.[9] The resulting metabolites may then undergo further conjugation before excretion.[14]

Experimental Protocols

Representative Synthesis Protocol (Adapted from 2C-P)

A specific, peer-reviewed synthesis protocol for **2C-iP** is not publicly available. However, its synthesis would closely follow the procedures developed by Alexander Shulgin for its structural analog, 2C-P (2,5-dimethoxy-4-propylphenethylamine), as detailed in the book PiHKAL.[6] The key difference would be the use of an isopropyl precursor instead of a propyl precursor during the Friedel-Crafts acylation step. The following is an adapted, representative multi-step synthesis.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

- To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride.
- Slowly add isobutyryl chloride to the suspension. The reaction introduces the isopropyl ketone group onto the aromatic ring.
- After stirring, quench the reaction by pouring it into ice water.
- Separate the organic layer, wash with aqueous NaOH, and remove the solvent under vacuum.
- Distill the residue to yield 2,5-dimethoxy-4-isopropylacetophenone.

Step 2: Henry Reaction (Nitrostyrene Formation)

- Dissolve the 2,5-dimethoxy-4-isopropylbenzaldehyde (obtained from the ketone via various methods) in nitromethane.
- Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture (e.g., on a steam bath).
- Remove the excess nitromethane under vacuum to yield the crude 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitropropene.

Step 3: Reduction of the Nitrostyrene

- Under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).
- Slowly add a solution of the nitrostyrene from Step 2 to the LAH suspension.
- Reflux the mixture to ensure complete reduction of the nitro group to an amine.
- After cooling, carefully quench the excess LAH with a suitable solvent (e.g., isopropanol), followed by aqueous NaOH to precipitate inorganic salts.

- Filter the mixture and wash the filter cake with THF.
- Combine the filtrates, remove the solvent under vacuum, and perform an acid-base extraction to isolate the amine product.
- Distill the final oil under vacuum to yield pure **2C-iP** freebase. The hydrochloride salt can be prepared by dissolving the freebase in a solvent like isopropanol and neutralizing with concentrated HCl.[\[6\]](#)

Analytical Protocol: LC-MS/MS for Phenethylamine Identification

This protocol provides a general framework for the sensitive and selective identification and quantification of **2C-iP** in biological matrices (e.g., urine, plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (e.g., Urine using "Dilute-and-Shoot")[\[5\]](#)[\[15\]](#)

- Centrifuge the urine sample (e.g., at 3000 x g for 5 minutes) to pellet any solid debris.
- Collect the supernatant.
- Take an aliquot of the supernatant (e.g., 20 µL) and add an equal volume of an internal standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL).
- Dilute the mixture with a suitable solvent (e.g., to 1 mL with 50% methanol in water).
- Vortex the sample and filter through a 0.22 µm syringe filter prior to injection.

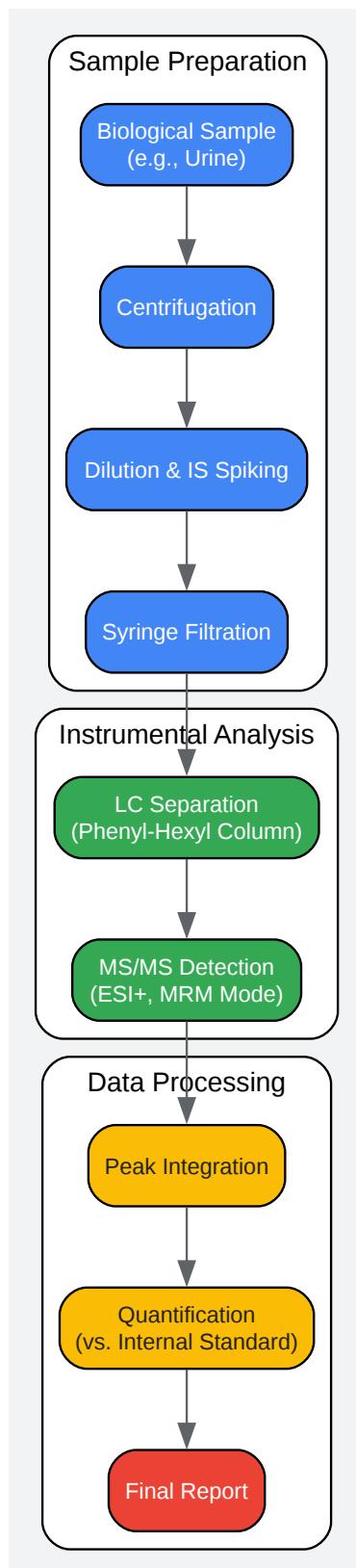
2. Liquid Chromatography (LC) Conditions[\[15\]](#)

- Column: Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm i.d., 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Flow Rate: 0.3 mL/min.

- Gradient: Implement a suitable gradient elution program to separate the analyte from matrix components (e.g., a linear gradient from 5% to 100% B over several minutes).
- Injection Volume: 3 μ L.

3. Tandem Mass Spectrometry (MS/MS) Conditions[15]

- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ion Spray Voltage: ~5.5 kV.
- Temperature: ~550 °C.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor ion (Q1) corresponding to the protonated molecular ion $[M+H]^+$ of **2C-iP** (m/z 224.2) and select at least two characteristic product ions (Q3) for unambiguous identification and quantification.

[Click to download full resolution via product page](#)**Caption:** General workflow for LC-MS/MS analysis of 2C-iP.

Conclusion

2C-iP is a synthetic phenethylamine with a chemical structure and pharmacological profile that strongly suggests psychoactive properties mediated by the serotonin 5-HT_{2a} receptor. While specific experimental data on **2C-iP** remains limited, a robust understanding of its characteristics can be derived from the extensive research conducted on the 2C family of compounds. The information and protocols provided in this guide serve as a foundational resource for researchers in pharmacology, toxicology, and medicinal chemistry to design and execute further studies, ultimately contributing to a more complete understanding of this compound's mechanism of action, metabolic fate, and potential therapeutic or toxicological implications.

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